6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one

Catalog No.
S11563076
CAS No.
M.F
C29H28O4
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chrom...

Product Name

6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one

IUPAC Name

6-hexyl-7-phenacyloxy-4-phenylchromen-2-one

Molecular Formula

C29H28O4

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C29H28O4/c1-2-3-4-7-16-23-17-25-24(21-12-8-5-9-13-21)18-29(31)33-28(25)19-27(23)32-20-26(30)22-14-10-6-11-15-22/h5-6,8-15,17-19H,2-4,7,16,20H2,1H3

InChI Key

VTERDMJGHXEUDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC(=O)C3=CC=CC=C3)OC(=O)C=C2C4=CC=CC=C4

6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family, characterized by a complex structure that includes a hexyl group at the 6th position, a phenyl group at the 4th position, and a unique 2-oxo-2-phenylethoxy substituent at the 7th position. Its molecular formula is C23H24O3C_{23}H_{24}O_3 with a molecular weight of approximately 348.44g/mol348.44\,g/mol .

The compound's structure features a chromenone core, which is known for its diverse biological activities. The presence of the hexyl group enhances its lipophilicity, potentially affecting its biological interactions and solubility in organic solvents.

  • Oxidation: The compound can be oxidized to form various products, such as ketones or carboxylic acids, using agents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions with halogens or other nucleophiles in the presence of suitable catalysts .

These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific biological activities.

Research indicates that 6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one exhibits significant biological activities:

  • Antimicrobial Properties: The compound has been studied for its potential to inhibit the growth of various bacteria and fungi.
  • Antiviral Activity: Preliminary studies suggest that it may possess antiviral properties, making it a candidate for further investigation in viral infections.
  • Anticancer Potential: Some studies have indicated that this compound could have anticancer effects, possibly through mechanisms involving apoptosis induction in cancer cells .

These biological activities highlight its potential as a lead compound in drug development.

The synthesis of 6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one can be achieved through various methods:

  • Pechmann Condensation: This method involves the reaction of phenolic compounds with β-keto esters in the presence of acid catalysts to form chromenone derivatives.
  • Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds, which can be adapted to introduce the phenylethoxy group.
  • Heck Reaction: A palladium-catalyzed coupling reaction that can be utilized to introduce aryl groups into the chromenone structure .

These synthetic routes allow for the efficient production of this compound and its derivatives.

6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one has several applications across various fields:

  • Pharmaceuticals: Due to its potential antimicrobial and anticancer properties, it is being explored for drug development.
  • Chemical Research: It serves as a precursor for synthesizing other chromenone derivatives with varied biological activities.
  • Industrial Use: The compound may find applications in producing optical brighteners and fluorescent dyes due to its chromophoric properties .

The interaction studies of 6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one focus on its binding affinity and mechanism of action with specific biological targets:

  • Enzyme Inhibition: Research is ongoing to determine how this compound interacts with enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Binding: Studies are being conducted to assess its binding affinity for various receptors, including those involved in neurotransmission and immune responses .

Understanding these interactions is crucial for elucidating its therapeutic potential.

6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyI - 2H-chromen - 2-one can be compared with other related compounds:

Compound NameMolecular FormulaUnique Features
6-Hexyl-7-hydroxy - 4-phenyI - 2H-chromen - 2-oneC22H24O3C_{22}H_{24}O_3Contains a hydroxyl group instead of an oxo group, influencing solubility and reactivity.
6-Ethyl - 7-methoxy - 4-phenyI - 2H-chromen - 2-oneC21H22O3C_{21}H_{22}O_3Features an ethyl group instead of hexyl, affecting lipophilicity and biological activity.
6-Hexyl - 7-methoxy - 4-phenyI - 2H-chromen - 2-oneC22H24O3C_{22}H_{24}O_3Lacks the oxo group, which may alter its mechanism of action compared to the target compound.

Uniqueness

The uniqueness of 6-hexyl - 7-(2 - oxo - 2 - phenylethoxy) - 4-phenyI - 2H-chromen - 2-one lies in its specific substitution pattern and functional groups that contribute to its distinct chemical reactivity and biological properties compared to these similar compounds .

This comprehensive overview highlights the significance of this compound in research and potential applications across various fields.

XLogP3

7.4

Hydrogen Bond Acceptor Count

4

Exact Mass

440.19875937 g/mol

Monoisotopic Mass

440.19875937 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

Explore Compound Types